(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone is a compound that features a furazan ring substituted with an amino group and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone typically involves the condensation of 4-amino-furazan with 4-methyl-piperazine under specific reaction conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium methoxide to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group on the furazan ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its unique chemical properties may offer advantages over existing treatments .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in energetic materials .
Mechanism of Action
The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino group on the furazan ring can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Amino-4-(1H-tetrazol-5-yl)-furazan
- 3-Amino-4-cyanofurazan
- 3-Amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone is unique due to its combination of a furazan ring and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-12-2-4-13(5-3-12)8(14)6-7(9)11-15-10-6/h2-5H2,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPEPOSSQPUOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350127 |
Source
|
Record name | (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300836-25-3 |
Source
|
Record name | (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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